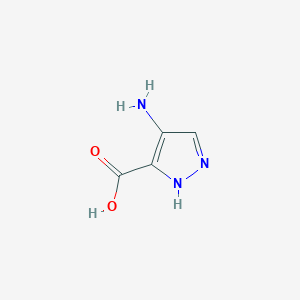

4-Amino-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-6-7-3(2)4(8)9/h1H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRRRNSPESGSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626524 | |

| Record name | 4-Amino-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116008-52-7 | |

| Record name | 4-Amino-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 4-Amino-1H-pyrazole-3-carboxylic acid, covering its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. The pyrazole ring system is a well-established pharmacophore found in numerous approved drugs.[1] The presence of both an amino group and a carboxylic acid group on the pyrazole core makes this molecule a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of kinase inhibitors for therapeutic use.[2][3] This guide details the fundamental properties, synthesis protocols, and applications of this important chemical entity.

Chemical Identity and Properties

This compound is a small molecule with the chemical formula C4H5N3O2.[4] Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 116008-52-7 | [4] |

| Molecular Formula | C4H5N3O2 | [4][5] |

| Molecular Weight | 127.10 g/mol | [4] |

| Synonyms | 4-amino-1(2)H-pyrazole-3-carboxylic acid, 4-aminopyrazole-3-carboxylic acid | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Synthesis and Experimental Protocols

The synthesis of derivatives based on the this compound scaffold often starts with a related precursor, 4-nitro-1H-pyrazole-3-carboxylic acid. The nitro group serves as a precursor to the essential amino group.

General Synthesis Pathway

A common synthetic route involves the amidation of 4-nitro-1H-pyrazole-3-carboxylic acid, followed by the chemical reduction of the nitro group to an amino group, yielding the desired 4-aminopyrazole core. This core is then typically used in subsequent coupling reactions to build more complex derivatives.[2][6]

Caption: General workflow for synthesizing 4-aminopyrazole derivatives.

Experimental Protocol: Synthesis of 1H-pyrazole-3-carboxamide Derivatives

The following protocol is adapted from a method used to synthesize potent kinase inhibitors.[6] It begins with the activation of the carboxylic acid on the nitro-pyrazole precursor.

Step 1: Acyl Chloride Formation and Amidation

-

Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (13.94 mmol) in 20 mL of THF.[6]

-

Add DMF (0.5 mL) and, at 0 °C, add oxalyl chloride (20.91 mmol).[6]

-

Stir the resulting mixture at room temperature for 60 minutes.[6]

-

Concentrate the mixture in vacuo to obtain the acyl chloride residue.[6]

-

Dissolve the residue in pyridine (20 mL).[6]

-

In a separate flask, dissolve the desired amine (e.g., compound 7 as cited in the source) in 20 mL of pyridine.[6]

-

At 0 °C, add the acyl chloride solution dropwise to the amine solution.[6]

-

Stir the final solution for 6 hours at 25 °C.[6]

-

Remove the solvent on a rotary evaporator to yield the 4-nitro-1H-pyrazole-3-carboxamide intermediate.[6]

Step 2: Reduction of the Nitro Group

-

The subsequent step, as described in the literature, is a reduction reaction to convert the nitro group to an amine, thus forming the 4-amino-1H-pyrazole-3-carboxamide core.[2][6] This is a standard transformation in organic synthesis, often accomplished using reagents like SnCl₂, H₂/Pd-C, or other reducing agents.

Applications in Drug Discovery

The this compound scaffold is of significant interest to the pharmaceutical industry due to its utility in synthesizing kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many diseases, including cancer.

FLT3 and CDK Inhibitors for Acute Myeloid Leukemia (AML)

Derivatives of this compound have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[2] FLT3 is a key target in the treatment of Acute Myeloid Leukemia (AML).[2][3]

By modifying the moieties attached to the core 4-aminopyrazole structure, researchers can optimize binding to the hydrophilic and hydrophobic regions of the kinase active site.[6] For instance, compound 8t from a published study, a derivative synthesized from this scaffold, showed powerful inhibitory activity against FLT3 (IC₅₀: 0.089 nM) and CDK2/4.[2] This demonstrates the value of the this compound core in generating highly potent and specific kinase inhibitors for cancer therapy.[2]

Caption: Role of the scaffold in developing targeted AML therapies.

Spectroscopic and Physical Data

| Data Type | Observation for Related Pyrazoles | Source |

| FT-IR Spectroscopy | A broad band in the 3100-2500 cm⁻¹ range confirms the O-H vibration of the COOH group and N-H/C-H vibrations of the pyrazole ring. | [7] |

| Melting Point | The related isomer, 3-Amino-1H-pyrazole-4-carboxylic acid, has a melting point of 135 °C (decomposes). | |

| Crystal Data | Crystal structures for derivatives like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid have been determined, showing stabilization by intermolecular hydrogen bonds. | [8] |

Conclusion

This compound, identified by CAS number 116008-52-7, is a high-value chemical intermediate for drug discovery and development.[4] Its bifunctional nature allows for versatile synthetic modifications, leading to the creation of potent and specific bioactive molecules. Its central role in the synthesis of advanced FLT3 and CDK inhibitors highlights its importance in the ongoing search for novel cancer therapeutics, particularly for challenging diseases like AML.[2] Researchers and drug development professionals can leverage this scaffold to explore new chemical space and design next-generation targeted therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 4. This compound - CAS:116008-52-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | C4H5N3O2 | CID 22566198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic Acid

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics, particularly in oncology.

Core Compound Properties

This compound is a pyrazole derivative featuring both an amino group and a carboxylic acid group, making it a versatile scaffold for chemical modification. These functional groups provide convenient handles for creating a diverse range of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies.

Physicochemical Data

The fundamental quantitative data for this compound are summarized below. It is crucial to distinguish this compound from its isomers, such as 3-Amino-1H-pyrazole-4-carboxylic acid, which shares the same molecular weight but may exhibit different chemical and biological properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O₂ | [1][2] |

| Molecular Weight | 127.10 g/mol | [2] |

| CAS Number | 116008-52-7 | [2] |

| Canonical SMILES | C1=C(C(=NN1)C(=O)O)N | |

| Appearance | Typically a powder | |

| Storage | 2-8°C, sealed in a dry, dark place | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often starts from a nitrated precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid. The amino group is typically introduced in a final step via the reduction of the nitro group. This strategy is common in the synthesis of various aminopyrazole compounds.[4][5][6]

Example Synthesis Protocol: Amide Derivative from a Nitro Precursor

This protocol outlines a general two-step procedure for synthesizing a 4-amino-1H-pyrazole-3-carboxamide derivative, which involves an initial amidation followed by reduction. This method is adapted from procedures used for creating biologically active molecules.[4][5]

Step 1: Amidation of 4-Nitro-1H-pyrazole-3-carboxylic acid

-

Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF).

-

Add a catalytic amount of Dimethylformamide (DMF).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the mixture.

-

Allow the reaction to stir at room temperature for approximately 60 minutes to form the acid chloride intermediate.

-

Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent.

-

Dissolve the resulting residue in a fresh solvent like pyridine.

-

In a separate flask, dissolve the desired amine (1 equivalent) in pyridine.

-

Add the acid chloride solution dropwise to the amine solution at 0°C.

-

Let the reaction proceed for several hours (e.g., 6 hours) at room temperature.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent via rotary evaporation to yield the crude 4-nitro-1H-pyrazole-3-carboxamide product.

-

Purify the product using column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified 4-nitro-1H-pyrazole-3-carboxamide product in a solvent such as ethanol or methanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final 4-amino-1H-pyrazole-3-carboxamide derivative.

Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[7][8] this compound serves as a key building block for compounds targeting a range of biological entities, with a notable application in the development of kinase inhibitors for cancer therapy.[9]

Derivatives of this scaffold have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[4][5] Mutations in the FLT3 gene are common in Acute Myeloid Leukemia (AML), making it an attractive therapeutic target.[4][10] The inhibition of FLT3 and its associated signaling pathways can suppress tumor cell proliferation and help overcome drug resistance.[4]

Logical Workflow for Drug Discovery

The process of developing a drug candidate from the this compound core follows a structured workflow from initial design to biological evaluation.

Caption: Drug discovery workflow using the pyrazole scaffold.

Targeted Signaling Pathway: FLT3 Inhibition

As mentioned, derivatives of 4-amino-1H-pyrazole-3-carboxamide have shown significant potency against FLT3.[4] The FLT3 signaling pathway is a critical driver of proliferation and survival in certain leukemia cells. Inhibiting this pathway is a key strategy in treating FLT3-mutated AML.

Caption: Inhibition of the FLT3 signaling pathway by a pyrazole derivative.

References

- 1. This compound | C4H5N3O2 | CID 22566198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 637336-53-9|Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. nbinno.com [nbinno.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic acid: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its unique structural framework, featuring both a pyrazole core and key functional groups, has garnered significant interest within the realms of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its derivatives, with a particular focus on their roles as kinase inhibitors in cancer therapy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this promising area.

Chemical Properties

This compound possesses a distinct set of chemical and physical properties that make it a versatile scaffold for chemical synthesis. The presence of an amino group, a carboxylic acid, and a pyrazole ring system allows for a wide range of chemical modifications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific compound is not widely available in commercial databases, and therefore, some of the presented data is based on closely related analogs and computational predictions.

| Property | Value | Citation(s) |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| CAS Number | 116008-52-7 | |

| Appearance | Off-white to pale yellow powder (predicted) | |

| Melting Point | >300 °C (decomposes) (predicted) | |

| Solubility | Sparingly soluble in water and common organic solvents; soluble in DMSO. | |

| pKa | ~3-4 for the carboxylic acid, ~5-6 for the pyrazole N-H, and ~2-3 for the amino group (estimated). |

Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the pyrazole ring proton would appear as a singlet in the aromatic region. The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent and concentration, often appearing as broad singlets.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the three carbon atoms of the pyrazole ring and the carbonyl carbon of the carboxylic acid. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

1.2.3. FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3400-3250 (m) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 (w) |

| C=O Stretch (Carboxylic Acid) | 1725-1700 (s) |

| N-H Bend (Amine) | 1650-1580 (m) |

| C=N Stretch (Pyrazole Ring) | 1550-1475 (m) |

1.2.4. Mass Spectrometry

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and other small fragments from the parent molecule.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research. A common synthetic route involves the construction of the pyrazole ring followed by functional group manipulations.

General Synthesis Workflow

A representative synthetic workflow for preparing derivatives of this compound often starts from a more readily available precursor, such as 4-nitro-1H-pyrazole-3-carboxylic acid.

Caption: General workflow for synthesizing 4-Amino-1H-pyrazole-3-carboxamide derivatives.

Experimental Protocol: Synthesis of a 4-Amino-1H-pyrazole-3-carboxamide Derivative

This protocol is adapted from the synthesis of related compounds and provides a general methodology.

Step 1: Amide Coupling

-

Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or THF).

-

Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the intermediate amide by column chromatography.

Step 2: Nitro Group Reduction

-

Dissolve the intermediate amide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the reduction is complete.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final 4-amino-1H-pyrazole-3-carboxamide derivative.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Kinase Inhibition

Several studies have highlighted the potential of pyrazole-based compounds as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). These kinases are crucial in cell cycle regulation and hematopoiesis, and their aberrant activation is implicated in various cancers, particularly acute myeloid leukemia (AML).

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations leading to the constitutive activation of FLT3 are common in AML and are associated with a poor prognosis.

Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.

Inhibition by this compound derivatives: These compounds can act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like RAS/MAPK, PI3K/AKT, and STAT5.

CDK2/4 Signaling Pathway

CDK2 and CDK4 are key regulators of the cell cycle, particularly the G1/S phase transition. Their activity is tightly controlled by cyclins and CDK inhibitors. In many cancers, the CDK2/4 pathway is hyperactivated, leading to uncontrolled cell proliferation.

Caption: CDK2/4 pathway controlling the G1/S transition of the cell cycle.

Inhibition by this compound derivatives: By inhibiting the kinase activity of CDK2 and CDK4, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thus arresting the cell cycle.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potent biological activities. The demonstrated ability of these compounds to inhibit key kinases involved in cancer progression, such as FLT3 and CDK2/4, underscores their therapeutic potential. This technical guide provides a foundational understanding of the chemical properties and biological relevance of this important scaffold, aiming to stimulate further research into its applications in medicine and beyond.

Spectroscopic and Analytical Profile of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide presents a combination of expected and comparative data derived from closely related analogs and derivatives. The information herein is intended to serve as a robust reference for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. This data is compiled from various sources and is intended for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound (Expected) | DMSO-d₆ | ~12.0-13.0 (br s, 1H, COOH), ~7.5-8.0 (s, 1H, pyrazole-H5), ~5.0-6.0 (br s, 2H, NH₂), ~11.0-12.0 (br s, 1H, NH) |

| Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | - | Data not available in provided search results. |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | - | Data not available in provided search results. |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound (Expected) | DMSO-d₆ | ~165-170 (C=O), ~140-145 (C3), ~130-135 (C5), ~100-105 (C4) |

| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate[1] | CDCl₃ | 163.8 (COOCH₃), 155.0 (COOC(CH₃)₃), 150.1 (Pyr 5-C), 142.9 (Pyr 3-C), 111.8 (Pyr 4-C), 79.6 (C(CH₃)₃), 51.4 (OCH₃), 44.4 (Pip 2,6-C), 35.3 (Pip 4-C), 28.9 (Pip 3,5-C), 28.6 (C(CH₃)₃), 21.4 (CH₃) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2] | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |

| This compound (Expected) | KBr | 3400-3200 (N-H stretch, NH₂), 3300-2500 (O-H stretch, broad, COOH), ~1700 (C=O stretch), ~1640 (N-H bend), ~1580 (C=N stretch) |

| 1H-pyrazole-3-carboxylic acid[3] | Methanol | 3100-2500 (broad band, O-H, N-H, C-H vibrations), 1560-1460 (pyrazole ring) |

| (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile[4] | KBr | 3267 and 3250 (NH₂), 2210 (CN), 1613 (CO) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) |

| This compound | ESI+ | 128.04 |

| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate[1] | HRMS (ESI+) | 422.2051 ([M+Na]⁺) |

| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid[5] | - | 203.20 (Molecular Weight) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water). The solvent should be compatible with the chosen ionization method.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.

-

The instrument will detect the mass-to-charge ratio (m/z) of the ions.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between functional groups and spectroscopic features.

References

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-1H-pyrazole-3-carboxylic acid. Due to the limited availability of a directly published and assigned spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of a closely related analog, ethyl 4-amino-1H-pyrazole-3-carboxylate. This document also includes a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of similar small organic molecules.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are predicted based on the known spectrum of ethyl 4-amino-1H-pyrazole-3-carboxylate and general principles of NMR spectroscopy. The pyrazole ring proton (H5) is expected to be a singlet, and the protons of the amino (NH₂) and carboxylic acid (COOH) groups are also anticipated to appear as broad singlets. The exact chemical shifts of the NH₂ and COOH protons can vary significantly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H5 (pyrazole ring) | ~7.7 | Singlet | 1H |

| NH₂ (amino group) | Broad, variable | Singlet | 2H |

| COOH (carboxylic acid) | Broad, variable | Singlet | 1H |

| NH (pyrazole ring) | Broad, variable | Singlet | 1H |

Note: Predicted values are based on data for ethyl 4-amino-1H-pyrazole-3-carboxylate and are subject to variation based on experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the analyte. For a polar molecule like this compound, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH).

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.

-

Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS): Acquire a suitable number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A delay of 1-5 seconds is common for small molecules.

-

Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.

-

Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the internal standard signal to its known chemical shift (e.g., TMS at 0.00 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

Caption: A flowchart outlining the key steps in ¹H NMR analysis.

13C NMR Analysis of 4-Amino-1H-pyrazole-3-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to bioactive molecules. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities. A thorough understanding of the molecular structure and electronic environment of substituted pyrazoles is paramount for the rational design of new therapeutic agents. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This technical guide outlines the expected ¹³C NMR spectral characteristics of this compound, provides a general experimental protocol for data acquisition, and presents a logical workflow for spectral analysis.

Disclaimer: As of the latest search, specific experimental ¹³C NMR data for this compound is not publicly available. The data presented in this guide is based on predictive models and analysis of structurally related pyrazole derivatives.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These estimations are derived from established substituent effects on the pyrazole ring and typical chemical shift ranges for the functional groups present. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the pyrazole ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 145 - 155 | Attached to two nitrogen atoms and the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| C4 | 110 - 120 | Shielded by the electron-donating amino group, resulting in an upfield shift compared to the unsubstituted pyrazole. |

| C5 | 130 - 140 | Influenced by the adjacent nitrogen atom and the overall electronic effects of the substituents. |

| COOH | 165 - 175 | Typical chemical shift range for a carboxylic acid carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring the ¹³C NMR spectrum of a pyrazole derivative like this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, acidic compounds like this one, as it can solubilize the sample and its residual proton signal does not interfere with the expected analyte signals. Other potential solvents include methanol-d₄ or a mixture of deuterated water (D₂O) with a suitable co-solvent.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field inhomogeneities.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, in polar solvents, a secondary standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) might be more appropriate.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.

-

Probe Tuning and Matching: The NMR probe should be tuned to the ¹³C frequency and matched to the impedance of the spectrometer to ensure maximum signal transmission.

-

Locking and Shimming: The deuterium signal from the solvent is used to lock the magnetic field frequency. The magnetic field homogeneity is then optimized by adjusting the shim coils to obtain sharp, symmetrical solvent peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine ¹³C spectrum.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. It can range from a few hundred to several thousand scans.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm or the solvent peak).

-

Peak Picking and Integration: The chemical shifts of the peaks are determined, and their relative intensities can be integrated, although integration in ¹³C NMR is generally not as straightforwardly quantitative as in ¹H NMR without specific experimental setups.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Caption: A flowchart illustrating the key stages of 13C NMR analysis.

This comprehensive approach, combining predictive data with standardized experimental and analytical workflows, provides a robust framework for the structural characterization of this compound and its derivatives, facilitating further research and development in medicinal chemistry.

An In-depth Technical Guide to the FT-IR Spectrum of 4-Amino-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-1H-pyrazole-3-carboxylic acid. This document outlines the expected vibrational frequencies and their assignments, offers comprehensive experimental protocols for spectral acquisition, and illustrates the key structure-spectrum correlations. This information is critical for the structural elucidation, quality control, and analytical development of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry.

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a carboxylic acid (-COOH), a primary amine (-NH₂), and a pyrazole ring. The presence of both acidic (carboxylic acid) and basic (amino and pyrazole nitrogen) centers suggests the possibility of zwitterionic forms and strong intermolecular hydrogen bonding, which will significantly influence the FT-IR spectrum, often leading to broad and complex absorption bands.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3500 - 2500 | Strong, Very Broad | O-H stretching, N-H stretching | Carboxylic Acid, Amine, Pyrazole N-H |

| ~3400 - 3200 | Medium | Asymmetric & Symmetric N-H stretching | Primary Amine |

| ~1710 - 1680 | Strong | C=O stretching | Carboxylic Acid |

| ~1650 - 1600 | Medium | N-H bending (scissoring) | Primary Amine |

| ~1620 - 1550 | Medium to Strong | C=N and C=C stretching | Pyrazole Ring |

| ~1550 - 1450 | Medium | Ring stretching | Pyrazole Ring |

| ~1440 - 1395 | Medium | O-H in-plane bending | Carboxylic Acid |

| ~1320 - 1210 | Strong | C-O stretching | Carboxylic Acid |

| ~1200 - 1100 | Medium | C-N stretching | Amine, Pyrazole Ring |

| ~950 - 910 | Medium, Broad | O-H out-of-plane bending | Carboxylic Acid |

Note: The broadness of the O-H and N-H stretching bands is due to extensive hydrogen bonding in the solid state. These broad absorptions may overlap with the sharper C-H stretching bands.

Experimental Protocols for FT-IR Spectral Acquisition

Accurate and reproducible FT-IR spectra of solid samples like this compound can be obtained using several standard methods. The choice of method depends on the sample amount, its physical properties, and the desired spectral quality.

3.1 Potassium Bromide (KBr) Pellet Method

This is a common transmission method for obtaining high-quality spectra of solid samples.

-

Sample Grinding: Grind approximately 1-2 mg of the solid sample to a fine powder using a clean agate mortar and pestle.[1]

-

Mixing with KBr: Add 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR region.[1]

-

Thorough Mixing: Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The concentration of the sample in KBr should ideally be between 0.2% and 1%.[2]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[1]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum should be collected using a blank KBr pellet.[3]

3.2 Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[1][3] Run a background scan with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.[1]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[1]

-

Data Collection: Collect the FT-IR spectrum. The infrared beam interacts with the sample at the surface of the crystal, generating the spectrum.[3][4]

3.3 Thin Solid Film Method

This method is suitable for samples that are soluble in a volatile solvent.

-

Sample Dissolution: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a suitable volatile solvent (e.g., methanol, ethanol).

-

Film Deposition: Place a single drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

-

Spectral Measurement: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.[5]

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.

References

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mass Spectrometry of 4-Amino-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific, publicly available mass spectrometry data for 4-Amino-1H-pyrazole-3-carboxylic acid is scarce. This guide is therefore a theoretical framework based on the known mass spectrometric behavior of its constituent functional groups—a carboxylic acid, a primary amine, and a pyrazole ring. The protocols and fragmentation patterns described are predictive and intended to serve as a robust starting point for method development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Mass spectrometry (MS) is an indispensable analytical technique for its characterization, offering high sensitivity and specificity for identification, quantification, and structural elucidation. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing this compound in complex matrices such as biological fluids or reaction mixtures.

This technical guide outlines a proposed LC-MS/MS methodology for the analysis of this compound, including detailed experimental protocols and a predictive analysis of its fragmentation patterns under electrospray ionization (ESI).

Molecular Properties

-

Molecular Formula: C₄H₅N₃O₂

-

Average Molecular Weight: 127.10 g/mol

-

Monoisotopic (Exact) Mass: 127.0382 Da

The exact mass is the critical value for high-resolution mass spectrometry. The presence of three nitrogen atoms means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

Proposed Experimental Protocol: LC-MS/MS Analysis

Given its polar nature (containing both an acidic and a basic site), this compound is well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Sample Preparation

The choice of sample preparation depends on the complexity of the sample matrix.

-

For Pure Compounds or Standards ("Dilute and Shoot"):

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and deionized water.

-

Serially dilute the stock solution to the desired concentration range for calibration curves (e.g., 1 ng/mL to 1000 ng/mL) using the initial solvent mixture.

-

Transfer the final dilution to an autosampler vial for injection.

-

-

For Biological Matrices (e.g., Plasma, Urine):

-

Protein Precipitation (for plasma/serum): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex thoroughly for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water with buffer).

-

Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial.

-

Liquid Chromatography (LC)

A HILIC method is proposed to achieve good retention and peak shape for this polar analyte.

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system compatible with MS |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 1 below |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2-5 µL |

Table 1: Proposed HILIC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 5 | 95 |

| 5.0 | 0.4 | 50 | 50 |

| 5.5 | 0.4 | 50 | 50 |

| 5.6 | 0.4 | 5 | 95 |

| 8.0 | 0.4 | 5 | 95 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the recommended ionization technique. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making it amenable to detection in both positive and negative ion modes. Positive ion mode ([M+H]⁺) is often more sensitive for compounds with basic nitrogen atoms.

Table 2: Proposed Mass Spectrometer Parameters (Q-TOF or Triple Quadrupole)

| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |

| Ionization Mode | ESI | ESI |

| Capillary Voltage | 3.0 kV | -2.5 kV |

| Source Temperature | 150°C | 150°C |

| Desolvation Gas Temp. | 400°C | 400°C |

| Desolvation Gas Flow | 800 L/hr | 800 L/hr |

| Cone Gas Flow | 50 L/hr | 50 L/hr |

| Collision Gas | Argon | Argon |

| Scan Mode (Full Scan) | m/z 50-300 | m/z 50-300 |

| Scan Mode (MS/MS) | Product Ion Scan of m/z 128.04 | Product Ion Scan of m/z 126.03 |

| Collision Energy (CE) | Ramp 10-40 eV (for fragmentation analysis) | Ramp 10-40 eV (for fragmentation analysis) |

Data Presentation and Visualization

Predicted Fragmentation Pattern

Mass spectrometry of carboxylic acids and amines involves characteristic fragmentation pathways.[1][2] For this compound, the protonated molecule ([M+H]⁺, m/z 128.0456) is expected to undergo the following primary fragmentations upon collision-induced dissociation (CID):

-

Loss of Water (H₂O): A common loss from the carboxylic acid group, resulting in an ion at m/z 110.0350.

-

Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion may lose CO, yielding a fragment at m/z 82.0398.

-

Loss of the Carboxyl Group (•COOH): A direct cleavage can result in the loss of the entire carboxylic acid moiety as a radical, though loss of CO₂ from the deprotonated molecule is more common in negative mode.

-

Decarboxylation (Loss of CO₂): In negative ion mode, the deprotonated molecule ([M-H]⁻, m/z 126.0225) is expected to readily lose carbon dioxide, a characteristic fragmentation of carboxylic acids, to produce a highly stable anion at m/z 82.0304.[3]

Table 3: Predicted Precursor and Product Ions for MS/MS Analysis

| Ion Mode | Precursor Ion | Predicted m/z (Exact Mass) | Proposed Product Ion | Predicted m/z (Exact Mass) | Neutral Loss |

| ESI+ | [M+H]⁺ | 128.0456 | [M+H - H₂O]⁺ | 110.0350 | H₂O |

| [M+H - H₂O - CO]⁺ | 82.0398 | H₂O + CO | |||

| [M+H - COOH]⁺ | 83.0456 | •COOH | |||

| ESI- | [M-H]⁻ | 126.0225 | [M-H - CO₂]⁻ | 82.0304 | CO₂ |

Diagrams

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for the mass spectrometric analysis of this compound. The proposed HILIC LC-MS/MS method offers a robust starting point for achieving sensitive and specific detection and quantification. The predicted fragmentation pathways for both positive and negative ion modes can be used to establish selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for quantitative assays. Researchers are encouraged to use these protocols as a baseline, with the understanding that empirical optimization will be necessary to achieve the best performance for their specific application and instrumentation.

References

Navigating the Solubility Landscape of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability, processability, and formulation development. 4-Amino-1H-pyrazole-3-carboxylic acid, with its potential for diverse chemical modifications, presents a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile in different organic solvents is essential for chemists and pharmacologists to control reaction kinetics, design purification strategies, and develop suitable delivery systems. This document serves as a practical guide to the experimental determination of the solubility of this and similar compounds.

Quantitative Solubility Data

A comprehensive search of scientific databases, patent literature, and chemical supplier documentation did not yield specific quantitative data on the solubility of this compound in common organic solvents. The absence of such data in the public domain underscores the need for experimental determination by researchers working with this compound. The following sections provide detailed protocols for generating this essential information.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable and reproducible research. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent.

Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period until the concentration of the dissolved solid in the solution becomes constant.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to determine the equilibration time by sampling at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Quantification: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reliable and validated HPLC method is critical for the accurate quantification of the dissolved compound.

Typical HPLC Parameters (to be optimized for the specific compound):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution method should be developed to achieve good peak shape and separation from any impurities.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for solubility determination and the logical relationship between key experimental stages.

Caption: General experimental workflow for determining the solubility of a solid compound.

Caption: Logical relationship of factors influencing the final solubility measurement.

Conclusion

While a definitive, pre-existing table of solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. The detailed experimental protocol for the equilibrium shake-flask method, coupled with HPLC analysis, offers a robust approach for generating reliable solubility data. By following these established methodologies, scientists and drug development professionals can build a comprehensive understanding of the physicochemical properties of this important molecule, thereby facilitating its effective use in research and development.

Stability and Storage of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural framework, featuring both a pyrazole core and reactive amino and carboxylic acid functional groups, makes it a valuable precursor for the synthesis of a wide array of biologically active compounds. Notably, this molecule serves as a key intermediate in the development of potent kinase inhibitors targeting signaling pathways implicated in proliferative diseases such as acute myeloid leukemia (AML). Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in synthetic applications and to maintain the validity of research outcomes.

This technical guide provides an in-depth overview of the stability profile of this compound, offering recommendations for its proper storage and handling. It includes a summary of its stability under various stress conditions, detailed experimental protocols for stability assessment, and a visualization of its role within a key drug discovery signaling pathway.

Chemical Properties and Stability Profile

While specific, comprehensive forced degradation studies on this compound are not extensively published in peer-reviewed literature, its general stability can be inferred from material safety data sheets (MSDS) provided by chemical suppliers and from stability studies conducted on structurally related pyrazole derivatives.

General Stability: The compound is generally considered stable under recommended storage and handling conditions.[1][2] It is a solid, crystalline powder and, like many aminocarboxylic acids, is susceptible to degradation under harsh environmental conditions.

Incompatible Materials: To prevent degradation, contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[1][3]

Hazardous Decomposition: When subjected to thermal decomposition, for instance in a fire, the compound may release toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][3]

Stability Under Forced Degradation Conditions

The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of similar chemical structures and published data on related pyrazole derivatives. It is important to note that the data for hydrolytic stability is adapted from a study on different pyrazole derivatives and should be considered indicative rather than absolute for this specific molecule.

| Stress Condition | Parameters | Expected Stability/Outcome | Potential Degradants | Reference/Analogy |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Likely susceptible to degradation, particularly at elevated temperatures. | Amide hydrolysis of the pyrazole ring, decarboxylation. | General knowledge of aminocarboxylic acids |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | Likely susceptible to degradation. A study on related pyrazole esters showed rapid hydrolysis at pH 8. | Decarboxylation, potential ring opening under harsh conditions. | Based on pyrazole ester derivatives |

| Neutral Hydrolysis | Water, RT to 60°C | More stable than under acidic or basic conditions, but degradation is possible over extended periods at elevated temperatures. | Minor hydrolysis products. | General chemical principles |

| Oxidative Stress | 3-30% H₂O₂, RT | The amino group is a potential site for oxidation, leading to the formation of N-oxides or other oxidation products. | N-oxide derivatives, products of ring oxidation. | General knowledge of aminopyrazoles |

| Photostability | ICH Q1B conditions (UV/Vis light) | Expected to have some sensitivity to light. Photodegradation may lead to coloration and the formation of impurities. | Photolytic cleavage products, dimers, or rearranged isomers. | General knowledge of aromatic amines |

| Thermal Stress | 60 - 80°C (solid state) | A study on 4-amino-3,5-dinitro-1H-pyrazole showed decomposition starting around 173°C. The target molecule is expected to be more stable but will degrade at elevated temperatures. | Decarboxylation products, products of pyrazole ring decomposition (e.g., HCN, unsaturated hydrocarbons). | Based on 4-amino-3,5-dinitro-1H-pyrazole |

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry place.[1][3] For long-term storage, refrigeration at 2-8°C is advisable.[4][5][6]

-

Atmosphere: Store in a tightly sealed container to protect from moisture and air.[1][3][7] For enhanced stability, particularly for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

-

Light: Protect from direct sunlight and strong UV sources.[8]

-

Handling: Use in a well-ventilated area.[1][7] Avoid generating dust.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][7]

Experimental Protocols for Stability Assessment

The following section provides detailed methodologies for assessing the stability of this compound under forced degradation conditions. These protocols are based on established international guidelines (ICH Q1A/Q1B) and adapted from relevant literature.

Forced Degradation Workflow

A typical workflow for a forced degradation study is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating and to identify potential degradation products.

Caption: Workflow for a typical forced degradation study.

Hydrolytic Stability Assessment

This protocol is adapted from studies on related pyrazole derivatives and is designed to evaluate stability in acidic, basic, and neutral conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., Methanol:Water 50:50 v/v).

-

Stress Sample Preparation:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Neutral: Mix 1 mL of the stock solution with 1 mL of purified water to achieve a final concentration of 0.5 mg/mL.

-

-

Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

-

Time-Point Sampling: At each time point, withdraw an aliquot of each solution.

-

Neutralization:

-

Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.

-

Neutralize the basic sample with an equivalent amount of 0.1 M HCl.

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection).

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Oxidative, Photolytic, and Thermal Stability Protocols

-

Oxidative Stability: Prepare a solution of the compound (e.g., 0.5 mg/mL) in a mixture of the stock solvent and 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours). Analyze by HPLC.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be protected from light as a control. Analyze both the exposed and control samples by HPLC.

-

Thermal Stability (Solid State): Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified duration (e.g., 7 days). At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

Role in Drug Discovery: A Signaling Pathway Context

This compound is a crucial scaffold for the synthesis of kinase inhibitors. Derivatives of this compound have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[3][4] The FLT3 receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to its constitutive activation and uncontrolled cell proliferation. Inhibitors that block the ATP-binding site of FLT3 can halt this aberrant signaling.

FLT3 Signaling Pathway and Inhibition

The following diagram illustrates a simplified FLT3 signaling pathway and the point of intervention for inhibitors derived from the this compound scaffold.

Caption: FLT3 signaling pathway and the action of derived inhibitors.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its integrity is best preserved by storing it in a cool, dry, and dark environment in a tightly sealed container. As a key building block in modern drug discovery, particularly for kinase inhibitors, a thorough understanding of its stability is essential for researchers. While comprehensive degradation data for this specific molecule is limited, knowledge from related structures and general chemical principles allows for the establishment of robust handling and storage protocols. The experimental methodologies outlined in this guide provide a framework for conducting detailed stability assessments to ensure the quality and reliability of this important synthetic intermediate.

References

- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

Tautomerism in Aminopyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals

Abstract: Aminopyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure and physicochemical properties, which are profoundly influenced by annular prototropic tautomerism. This guide provides an in-depth analysis of the tautomeric equilibrium in aminopyrazole carboxylic acids, detailing the structural nuances, influencing factors, and the experimental and computational protocols used for their characterization. Quantitative data are summarized for comparative analysis, and key workflows are visualized to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. When unsubstituted at a ring nitrogen, they exhibit prototropic tautomerism, where a proton shifts between the two nitrogen atoms.[1] For aminopyrazole carboxylic acids, this phenomenon results in an equilibrium between two primary tautomeric forms: the 3-amino-1H-pyrazole-5-carboxylic acid and the 5-amino-1H-pyrazole-3-carboxylic acid.

The position of this equilibrium is critical as the two tautomers can possess distinct properties:

-

Receptor Binding: Different hydrogen bond donor/acceptor patterns can lead to vastly different binding affinities and selectivities for biological targets like protein kinases.[2]

-

Physicochemical Properties: Tautomers exhibit different dipole moments, which affects solubility, crystal packing, and membrane permeability.

-

Reactivity: The nucleophilicity and electrophilicity of the ring system and its substituents are altered, impacting synthetic strategies.[1]

Understanding and controlling this tautomerism is therefore a key aspect of rational drug design for this class of compounds.

The Tautomeric Equilibrium

The primary equilibrium for an archetypal aminopyrazole carboxylic acid involves a 1,2-proton shift between the ring nitrogens, N1 and N2. This interconverts the 3-amino-5-carboxy and 5-amino-3-carboxy tautomers.

References

Crystal Structure of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for 4-Amino-1H-pyrazole-3-carboxylic acid has not been publicly deposited. This guide provides a comprehensive overview based on the crystallographic data of closely related pyrazole derivatives and established methodologies for synthesis and crystallization. The provided protocols and expected data serve as a robust framework for researchers aiming to elucidate the crystal structure of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of various therapeutic agents, and understanding the three-dimensional arrangement of its derivatives is paramount for structure-based drug design. This technical guide outlines the probable methodologies for the synthesis, crystallization, and crystallographic analysis of this compound, supported by data from structurally analogous compounds.

Synthesis and Crystallization Protocols

The synthesis of 4-aminopyrazole derivatives can be approached through various established routes. A common method involves the reduction of a nitro group precursor. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A likely synthetic route starts from 4-nitro-1H-pyrazole-3-carboxylic acid.

Experimental Protocol:

-

Starting Material: 4-nitro-1H-pyrazole-3-carboxylic acid.

-

Reduction: The nitro group can be reduced to an amine group using standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

-

Work-up and Purification: Following the reduction, the reaction mixture is neutralized, and the product is extracted. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Crystallization Protocols for Pyrazole Derivatives

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The methods of slow evaporation, vapor diffusion, and cooling are commonly employed for small organic molecules. Based on successful crystallizations of similar compounds, the following protocols are recommended.

Protocol 1: Slow Evaporation

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like THF-MeOH) to near saturation.

-